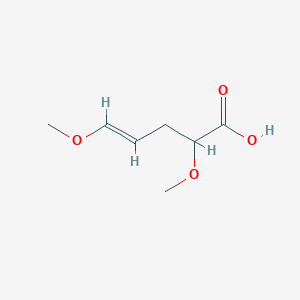
(E)-2,5-Dimethoxypent-4-enoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,5-Dimethoxypent-4-enoicacid is an organic compound characterized by the presence of two methoxy groups and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-Dimethoxypent-4-enoicacid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with an ester to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize the reaction conditions and improve the yield of the desired product.
化学反应分析
Types of Reactions
(E)-2,5-Dimethoxypent-4-enoicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction conditions and reagents used. These derivatives can have different chemical and physical properties, making them useful for various applications.
科学研究应用
(E)-2,5-Dimethoxypent-4-enoicacid has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable for research in organic chemistry.
Biology: The unique chemical properties of this compound can make it useful for studying biological processes and interactions at the molecular level.
Medicine: This compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: this compound can be used in the production of various industrial chemicals and materials, making it valuable for research and development in this field.
作用机制
The mechanism of action of (E)-2,5-Dimethoxypent-4-enoicacid involves its interaction with specific molecular targets and pathways within cells. This compound can bind to certain enzymes or receptors, altering their activity and affecting various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
(E)-2,5-Dimethoxypent-4-enoicacid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Dimethoxypentanoic acid: This compound lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
2,5-Dimethoxyhex-4-enoic acid:
The unique combination of the double bond and methoxy groups in this compound gives it distinct chemical properties and makes it valuable for various scientific research applications.
属性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
(E)-2,5-dimethoxypent-4-enoic acid |
InChI |
InChI=1S/C7H12O4/c1-10-5-3-4-6(11-2)7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
InChI 键 |
LWAJESFTAZOILZ-HWKANZROSA-N |
手性 SMILES |
CO/C=C/CC(C(=O)O)OC |
规范 SMILES |
COC=CCC(C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
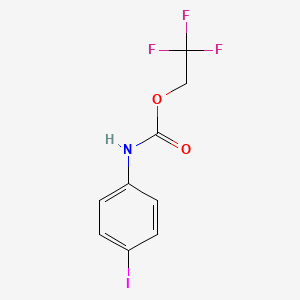
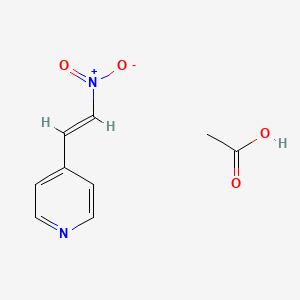
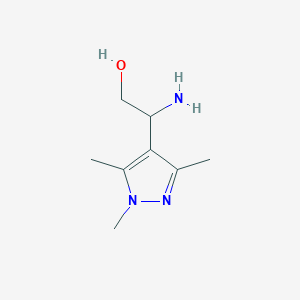
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

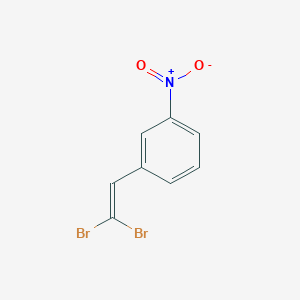
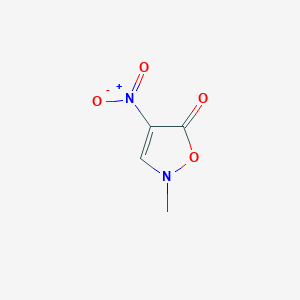

![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

